Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate
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Overview
Description
Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate typically involves multiple steps, starting with the preparation of the piperidine ring. The sulfonyl group is then introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid . The final step involves the esterification of the compound using ethyl chloroformate or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure but lacking the sulfonyl and ester groups.
Sulfonyl Piperidines: Compounds with a sulfonyl group attached to the piperidine ring, similar to Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate.
Esterified Piperidines: Piperidine derivatives with ester functional groups, used in various chemical and pharmaceutical applications.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and ester groups allows for diverse chemical modifications and applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C17H24N2O5S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 2-[4-(2-ethylpiperidin-1-yl)sulfonylanilino]-2-oxoacetate |
InChI |
InChI=1S/C17H24N2O5S/c1-3-14-7-5-6-12-19(14)25(22,23)15-10-8-13(9-11-15)18-16(20)17(21)24-4-2/h8-11,14H,3-7,12H2,1-2H3,(H,18,20) |
InChI Key |
SGYJPWZGQSSKSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=O)OCC |
Origin of Product |
United States |
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